molecular formula C14H10N2O2 B1607314 Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione CAS No. 15351-42-5

Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione

Cat. No. B1607314
CAS RN: 15351-42-5
M. Wt: 238.24 g/mol
InChI Key: YLPHHYHMUZCODZ-UHFFFAOYSA-N
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Description

“Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione” is a chemical compound. In the molecule of the title compound, the diazocine bridge imparts a twist such that the two aryl rings are offset with respect to one another . The dihedral angle between the two benzene rings is 96.51 (5)° .


Synthesis Analysis

Amine-substituted Diazocine Derivatives were synthesized in three steps from methyl 2-amino benzoate or methyl 3-amino naphtholate . The saddle-shaped diazocine compounds showed similar interplane angle of 75° despite the different steric bulk of the amine substituents .


Molecular Structure Analysis

“Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dithione” contains total 30 bond(s); 20 non-H bond(s), 14 multiple bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 eight-membered ring(s), and 2 twelve-membered .


Chemical Reactions Analysis

In electrochemical experiments, these diazocines showed irreversible reduction most likely producing indolo[3,2-b]indoles rather than forming the 10-electron planar aromatic species .


Physical And Chemical Properties Analysis

The Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dithione molecule contains a total of 28 atom(s). There are 10 Hydrogen atom(s), 14 Carbon atom(s), 2 Nitrogen atom(s), and 2 Sulfur atom(s) .

Scientific Research Applications

Bioactive Molecule Design

A novel approach for the synthesis of unsymmetrically substituted Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-diones has been developed, which facilitates the design of drugs with potential applications in cancer therapy and antibacterial activity. The synthesized compounds showed preliminary cytotoxic effects against cancer cell lines and antibacterial properties, indicating their potential as a privileged structure for drug design and development (Bieszczad et al., 2020).

Electrochemical Actuators

Dibenzo[b,f][1,5]diazocines have been identified as potential building blocks for novel electrochemical actuators. The synthesis involves a novel, efficient acid-catalyzed reaction, showcasing the compound's applicability in the development of advanced materials (Zhao et al., 2012).

Supramolecular Chemistry

The chiral cavities present in derivatives of Dibenzo[b,f][1,5]diazocines are akin to Tröger's base, widely used in supramolecular chemistry for creating molecular clefts. These compounds serve as a foundation for elaborating new supramolecular structures, demonstrating their significant role in the development of molecular recognition systems (Turner & Harding, 2005).

properties

IUPAC Name

5,11-dihydrobenzo[c][1,5]benzodiazocine-6,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-13-9-5-1-3-7-11(9)15-14(18)10-6-2-4-8-12(10)16-13/h1-8H,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPHHYHMUZCODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302492
Record name Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione

CAS RN

15351-42-5
Record name 15351-42-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
30
Citations
B Bieszczad, D Garbicz, D Trzybiński, D Mielecki… - Molecules, 2020 - mdpi.com
A novel approach for the synthesis of unsymmetrically substituted dibenzo[b,f][1,5]diazocine-6,12(5H,11H)diones has been developed. This facile three-step method uses variously …
Number of citations: 8 www.mdpi.com
AG Zeiler - 1969 - search.proquest.com
SOME ASPECTS OF DIAZOCINE CHEMISTRY. SOME ASPECTS OF DIAZOCINE CHEMISTRY. Full Text This dissertation has been |microfilmed exactly as received70-4759 i' j IZEILER…
Number of citations: 2 search.proquest.com
GA Loughran… - 1972 - apps.dtic.mil
It has been found that a new compound, 6-dimethylamino-carbonyl-dibenzo-b, f 1, 5-diazocine-12, 11H-one, is produced when either anthranilic acid or dibenzo-b, f 1, 5-diazocine-6, 12…
Number of citations: 2 apps.dtic.mil
B Bieszczad, A Siwek, M Wilczek, D Trzybiński… - Bioorganic & Medicinal …, 2020 - Elsevier
A series of fourteen novel, eight-membered lactam- and dilactam-based analogues of tricyclic drugs were obtained in a simple one-pot procedure. Crystal structures of two compounds …
Number of citations: 9 www.sciencedirect.com
B Bieszczad, D Garbicz, M Świtalska, MK Dudek… - 2021 - preprints.org
Histone deacetylase (HDAC) inhibitors are class of drugs used in the cancer treatment. Here, we developed a library of 19 analogues of Vorinostat, an HDAC inhibitor used in …
Number of citations: 4 www.preprints.org
DE Jacob, L Mathew - 2007 - nopr.niscpr.res.in
2-(Sulfinylamino) benzoyl chloride is formed on treating anthranilic acid with thionyl chloride. The formation of iminoketene intermediate from 2-(sulfinylamino) benzoyl chloride is …
Number of citations: 1 nopr.niscpr.res.in
A Janiga, DT Gryko - Chemistry–An Asian Journal, 2014 - Wiley Online Library
Various approaches to the synthesis of 1,4‐dihydropyrrolo[3,2‐b]pyrroles are summarized. Many two‐ and three‐step reaction sequences have been developed, and have allowed …
Number of citations: 46 onlinelibrary.wiley.com
T Olszewska, M Gdaniec, T Połoński - The Journal of Organic …, 2004 - ACS Publications
Planar chiral dianthranilide (1) was resolved to enantiomers with use of (−)-(1S,4R)-camphanoyl chloride as a chiral derivatizing agent. The (+)-1 enantiomer was assigned the S …
Number of citations: 20 pubs.acs.org
G Sanil, B Koszarna, YM Poronik, O Vakuliuk… - Advances in …, 2022 - Elsevier
4-Dihydropyrrolo[3,2-b]pyrrole (DHPP) skeleton is comprised of only two fused pyrrole rings and yet, in non-fused form, it had to wait for discovery until 1972. The [3,2-b]-mode of fusion …
Number of citations: 2 www.sciencedirect.com
T Olszewska, M Gdaniec, T Połoński - The Journal of Organic …, 2008 - ACS Publications
Planar chiral N,N′-dimethyldithiodianthranilide (2b) was resolved to enantiomers through a diasteromeric complex with easily accessible silver(I) (1S)-camphorosulfonate (3). The (−)-…
Number of citations: 6 pubs.acs.org

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